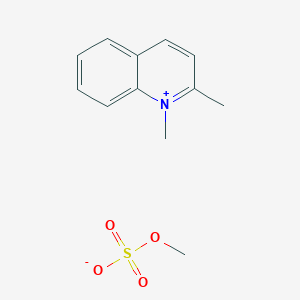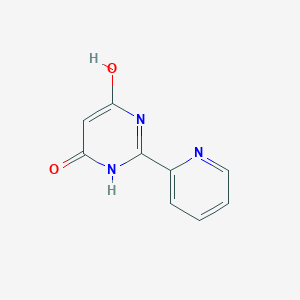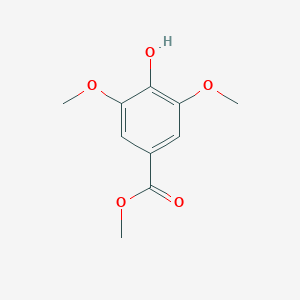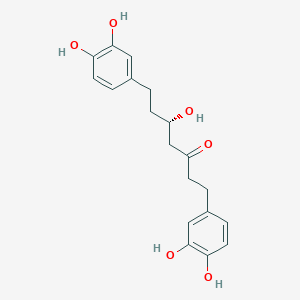
4,6-Diaminoresorcinol dihydrochloride
Overview
Description
4,6-Diaminoresorcinol dihydrochloride, also known as 4,6-DAR or DAR, is a synthetic compound used in various laboratory experiments and scientific research. It is a white crystalline solid with a molecular weight of 198.09 g/mol and a melting point of 225-227 °C. DAR is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Purity
Synthesis from Trichlorobenzene : 4,6-Diaminoresorcinol dihydrochloride can be synthesized from 1,2,3-trichlorobenzene. This process involves confirmation of intermediates and the final product through various analyses like FT-IR and elemental analysis. The use of phosphoric acid aqueous medium instead of acetic acid-sodium acetate system in the catalytic hydrogenation step effectively solves the contamination issue from inorganic salts, resulting in high purity monomer for poly(p-phenylenebenzobisoxazole) (PBO) synthesis (Chao, 2003).
Different Synthesis Methods : Another synthesis method starting from resorcinol involves sulfonating, nitrating, hydrolyzing, and reducing steps to achieve over 99% purity. This method offers a reliable way to synthesize this compound with enhanced purity (Ye Dan-yin, 2014).
Refinement and Application in Polymer Synthesis
- Recrystallization in Hydrochloric Acid : The refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid helps in obtaining highly purified dihydrochloride (DRDH). Factors such as the volumetric ratio of hydrochloric acid to crude crystalloid, recrystallizing time and temperature, and stirring speed are critical in this process. This refined DRDH is crucial for the synthesis of poly(p-phenylene-2,6-benzobisoxazole)(PBO) fibers (Xia, 2006).
Derivatives and Stability
- Stable Derivatives and Applications : Facile sulfur-assisted carbonylation of 4,6-diaminoresorcinol with carbon monoxide results in stable derivatives useful for production, storage, and transportation stages of ZYLON (PBO fiber). This process yields benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone in a quantitative yield (Mizuno et al., 2012).
Quantitative Analysis and Acid Stabilization
Quantitative Analysis by Conductometric Titration : The purity of this compound can be accurately analyzed using conductometric titration. This method offers clear turning points and good repeatability with an RSD less than 0.49% (Dai Li-jun, 2004).
Acid Stabilization for Polymerization : Stabilizing 4,6-diaminoresorcinol from hydrochloric and phosphoric acid is vital for polymerization characters. This stabilized form is used for synthesizing high molecular weight poly(p-phenylenebenzobisoxazole)(PBO) (Han Zhe-wen, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:
- The compound undergoes several steps in its synthesis:
Target of Action
Mode of Action
properties
| { "Design of the Synthesis Pathway": [ "4,6-Diaminoresorcinol dihydrochloride can be synthesized through a multi-step reaction pathway.", "The synthesis pathway involves the protection of resorcinol, followed by diazotization and reduction to obtain 4,6-diaminoresorcinol.", "The final step involves the formation of dihydrochloride salt by reacting 4,6-diaminoresorcinol with hydrochloric acid.", "The synthesis pathway has been optimized to yield high purity and yield of the final product." ], "Starting Materials": [ "Resorcinol", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "Sodium nitrite", "Sodium sulfite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Resorcinol is protected by reacting with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of sodium hydroxide in ethanol to form 4,6-dimethoxy-1,3,5-triazinyl-resorcinol.", "Step 2: The protected resorcinol is diazotized by reacting with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: The diazonium salt is reduced by reacting with sodium sulfite to obtain 4,6-diaminoresorcinol.", "Step 4: 4,6-diaminoresorcinol is reacted with hydrochloric acid to form dihydrochloride salt.", "The final product is obtained by recrystallization from water." ] } | |
CAS RN |
16523-31-2 |
Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChI Key |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
Other CAS RN |
16523-31-2 |
Pictograms |
Irritant; Health Hazard |
synonyms |
4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?
A1: this compound can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.
Q3: How is the structure of this compound and its intermediates confirmed?
A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].
Q4: What makes this compound significant in material science?
A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].
Q5: How does the purity of this compound affect PBO synthesis?
A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].
Q6: Can this compound be modified to alter the properties of PBO?
A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.
Q7: Are there alternatives to using this compound in PBO synthesis?
A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].
Q8: What is the typical polymerization method for PBO using this compound?
A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].
Q9: How is the molecular weight of PBO controlled during synthesis?
A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].
Q10: What are the common processing techniques for PBO fibers?
A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].
Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?
A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].
Q12: What is the thermal stability of PBO?
A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].
Q13: How stable is this compound in air, and are there methods to improve its stability?
A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].
Q14: Can this compound be used for applications other than PBO synthesis?
A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].
Q15: Are there any reported applications of sulfonated PBO derived from this compound?
A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].
Q16: What are potential areas for further research on this compound and PBO?
A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

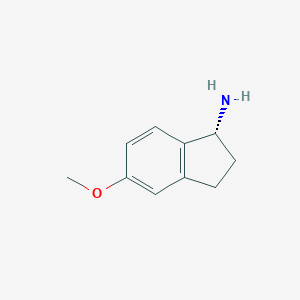
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

